4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoindoles This compound is characterized by a fused ring system containing both aromatic and non-aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenylhydrazine with cyclic anhydrides. One common method is the cyclization of N-(4-methylphenyl)phthalimide under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoindole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-indazole: This compound shares a similar core structure but differs in the substitution pattern and ring fusion.
4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-benzimidazole: Another related compound with a benzimidazole core instead of an isoindole.
Uniqueness
4,5,6,7-Tetrahydro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
39985-75-6 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(16)18/h6-9H,2-5H2,1H3 |
InChI Key |
ONLKHXURSLECTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
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